Cas no 2248173-36-4 ((2R)-2-Methyl-3-(3-nitrophenyl)propan-1-amine)

(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-amine is a chiral amine compound featuring a nitrophenyl substituent, which confers unique electronic and steric properties. Its stereospecific (R)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The nitro group enhances reactivity in reduction and substitution reactions, serving as a versatile intermediate for further functionalization. This compound’s structural rigidity and defined chirality are advantageous in the development of bioactive molecules, particularly in medicinal chemistry for targeting specific enantioselective pathways. Its stability under standard conditions and compatibility with common organic solvents further facilitate its use in synthetic workflows.
(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-amine structure
2248173-36-4 structure
Product Name:(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-amine
CAS No:2248173-36-4
MF:C10H14N2O2
MW:194.230362415314
CID:5943694
PubChem ID:137939974
Update Time:2025-05-22

(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2248173-36-4
    • (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-amine
    • EN300-6507760
    • Inchi: 1S/C10H14N2O2/c1-8(7-11)5-9-3-2-4-10(6-9)12(13)14/h2-4,6,8H,5,7,11H2,1H3/t8-/m1/s1
    • InChI Key: MKRZJXYAINQJAY-MRVPVSSYSA-N
    • SMILES: [O-][N+](C1=CC=CC(=C1)C[C@@H](C)CN)=O

Computed Properties

  • Exact Mass: 194.105527694g/mol
  • Monoisotopic Mass: 194.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 71.8Ų

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Additional information on (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-amine

Comprehensive Guide to (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-amine (CAS No. 2248173-36-4): Properties, Applications, and Research Insights

(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-amine (CAS No. 2248173-36-4) is a chiral amine compound with significant potential in pharmaceutical and chemical research. This structurally unique molecule features a nitrophenyl group attached to a propan-1-amine backbone, making it valuable for drug discovery and material science applications. Researchers are particularly interested in its stereospecific properties due to the (2R) configuration, which can influence biological activity and molecular interactions.

The growing demand for chiral building blocks in medicinal chemistry has placed compounds like (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-amine at the forefront of synthetic research. Its nitroaromatic moiety offers versatile reactivity for further chemical modifications, while the amine functionality provides opportunities for salt formation or conjugation. Current studies explore its potential as an intermediate in the synthesis of CNS-active compounds, aligning with the pharmaceutical industry's focus on neurological therapeutics.

From a physicochemical perspective, 2248173-36-4 demonstrates interesting characteristics that merit investigation. The nitro group contributes to the compound's electronic properties, while the methyl substitution at the 2-position creates steric effects that influence molecular conformation. These features make it valuable for studying structure-activity relationships in drug design, particularly for targets requiring specific spatial arrangements of functional groups.

In material science applications, (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-amine serves as a precursor for functionalized polymers and coordination complexes. The compound's ability to participate in hydrogen bonding and its potential for photo-responsive behavior (due to the nitro group) make it attractive for developing smart materials. Researchers are investigating its incorporation into molecular sensors and catalysts, especially in asymmetric synthesis applications where chirality plays a crucial role.

The synthesis and characterization of CAS 2248173-36-4 have gained attention in green chemistry circles. Recent publications highlight innovative approaches to preparing this compound using environmentally benign methods, including biocatalysis and flow chemistry techniques. These developments address the pharmaceutical industry's growing emphasis on sustainable synthesis and atom economy, making the compound relevant to current discussions about greener chemical production.

Analytical challenges associated with (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-amine have spurred advancements in chiral separation techniques. The need to ensure enantiomeric purity has led to improved HPLC methods and chiral stationary phases, benefiting the broader field of stereochemical analysis. These methodological improvements contribute to quality control in pharmaceutical manufacturing, where precise characterization of chiral intermediates is crucial.

Market trends indicate increasing interest in specialty chiral amines like 2248173-36-4, driven by the expanding pipeline of single-enantiomer drugs. The compound's structural features make it valuable for medicinal chemistry optimization, particularly in programs targeting GPCRs and neurotransmitter systems. Several patent applications have emerged featuring derivatives of this amine scaffold, suggesting its growing importance in intellectual property landscapes.

From a safety and handling perspective, proper protocols must be followed when working with (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-amine. While not classified as hazardous under standard regulations, appropriate laboratory precautions should be maintained due to its amine functionality and aromatic nitro group. Researchers should consult material safety data for specific handling recommendations and stability information.

Future research directions for CAS 2248173-36-4 may explore its potential in bioconjugation chemistry and targeted drug delivery systems. The compound's structural features offer opportunities for developing prodrug strategies and biocompatible linkers. Additionally, computational studies could provide deeper insights into its molecular interactions and conformational preferences, valuable information for rational drug design approaches.

For researchers sourcing (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-amine, quality considerations are paramount. Reputable suppliers should provide comprehensive analytical data, including chiral purity verification and structural confirmation (typically via NMR and mass spectrometry). The compound's stability under various storage conditions should also be documented, particularly for long-term research projects requiring material consistency.

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